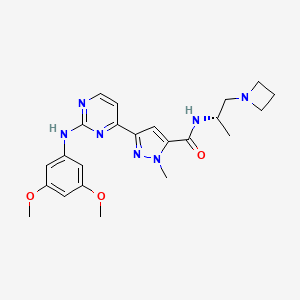

NMS-0963

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29N7O3 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-3-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-1-methylpyrazole-5-carboxamide |

InChI |

InChI=1S/C23H29N7O3/c1-15(14-30-8-5-9-30)25-22(31)21-13-20(28-29(21)2)19-6-7-24-23(27-19)26-16-10-17(32-3)12-18(11-16)33-4/h6-7,10-13,15H,5,8-9,14H2,1-4H3,(H,25,31)(H,24,26,27)/t15-/m0/s1 |

InChI Key |

YLCFOHVAOBLAIK-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC |

Canonical SMILES |

CC(CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

NMS-0963: A Potent and Selective Syk Inhibitor for B-Cell Malignancies

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NMS-0963 is a novel, potent, and selective orally available small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies.[1][2] Preclinical studies have demonstrated that this compound effectively inhibits the BCR signaling pathway, leading to anti-proliferative effects in models of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with CD79/Myd88 mutations.[1] With a favorable pharmacokinetic and safety profile observed in preclinical models, this compound is a promising therapeutic candidate for the treatment of B-cell malignancies.[1] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.

Introduction to B-Cell Receptor (BCR) Signaling and the Role of Syk

The B-cell receptor is essential for the development, survival, and proliferation of both normal and malignant B-cells.[2] Upon antigen binding, or in some malignancies through chronic active signaling, the BCR initiates a signaling cascade that is crucial for the survival of the cancer cells.[3][4][5] Spleen Tyrosine Kinase (Syk) is a central mediator in this pathway. Following BCR activation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated.[6] Activated Syk then phosphorylates downstream signaling molecules, including B-cell linker protein (BLNK) and Bruton's tyrosine kinase (BTK), leading to the activation of multiple pro-survival pathways such as the phosphoinositide 3-kinase (PI3K)/AKT pathway and the nuclear factor-κB (NF-κB) pathway.[6] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making its components, including Syk, attractive therapeutic targets.[1][2]

This compound: Mechanism of Action

This compound exerts its therapeutic effect through the potent and selective inhibition of Syk. By binding to the ATP-binding site of Syk, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates and interrupting the BCR signaling cascade. This inhibition leads to a shutdown of the pro-survival signals that are essential for the growth and viability of malignant B-cells.

Molecular Target: Spleen Tyrosine Kinase (Syk)

This compound is designed to be a highly selective inhibitor of Syk, which minimizes off-target effects and potential toxicities. The selectivity of this compound has been confirmed through in vitro kinase profiling against a broad panel of kinases.[1]

Downstream Signaling Effects

Inhibition of Syk by this compound leads to the abrogation of downstream signaling events. This includes the reduced phosphorylation of key signaling molecules such as PLCγ2, and AKT, ultimately leading to cell-cycle arrest.[7] The disruption of these pathways deprives the malignant B-cells of the necessary signals for proliferation and survival, leading to an anti-tumor effect.

Preclinical Data

The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for B-cell malignancies.

In Vitro Potency and Efficacy

This compound has demonstrated potent inhibition of Syk in biochemical assays.[1] In cell-based assays using engineered BaF3 cells expressing constitutively activated Syk, this compound showed a potent anti-proliferative effect, with IC50 values in the low nanomolar range.[1] Furthermore, effective inhibition of the BCR-mediated signaling pathway was observed in DLBCL-derived cell lines.[1]

Table 1: In Vitro Activity of this compound (Illustrative)

| Assay Type | System | Endpoint | This compound Activity |

|---|---|---|---|

| Biochemical Assay | Purified Syk Enzyme | IC50 | Low Nanomolar Range[1] |

| Cell-Based Assay | BaF3-Syk Cells | Proliferation (IC50) | Low Nanomolar Range[1] |

| Cell-Based Assay | DLBCL Cell Lines | BCR Signaling Inhibition | Effective Inhibition[1] |

(Note: Specific quantitative data from the this compound preclinical studies is not publicly available in detail. The information presented is based on the published abstract from the AACR Annual Meeting 2023.)

In Vivo Efficacy in B-Cell Malignancy Models

This compound has demonstrated significant in vivo efficacy in tumor models of DLBCL, particularly in models with CD79/Myd88 mutations.[1] Oral administration of this compound resulted in striking tumor growth inhibition.[1] These studies were supported by a favorable ADME (absorption, distribution, metabolism, and excretion) profile and good in vivo pharmacokinetic profiles in mouse, rat, and dog.[1]

Table 2: In Vivo Efficacy of this compound in DLBCL Xenograft Model (Illustrative)

| Animal Model | Tumor Type | Treatment | Endpoint | Result |

|---|---|---|---|---|

| Mouse Xenograft | CD79/Myd88 mutated DLBCL | This compound (oral) | Tumor Growth Inhibition | Striking Efficacy[1] |

(Note: Specific quantitative data from the this compound preclinical studies is not publicly available in detail. The information presented is based on the published abstract from the AACR Annual Meeting 2023.)

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Syk Kinase Inhibition Assay (Luminescent)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Syk.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luciferase-based system is used to detect the generated ADP.

Materials:

-

Recombinant human Syk enzyme

-

Syk substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM DTT)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.

-

Add 1 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of diluted Syk enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (Resazurin Reduction)

This assay assesses the effect of this compound on the viability of B-cell lymphoma cell lines.

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.

Materials:

-

DLBCL cell lines (e.g., with CD79/Myd88 mutations)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted in culture medium)

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, Promega)

-

96-well clear-bottom black plates

Procedure:

-

Seed DLBCL cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 100 µL of culture medium containing serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of the resazurin-based reagent to each well.

-

Incubate for 1-4 hours at 37°C.[9]

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of BCR Signaling Pathway

This method is used to determine the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.

Materials:

-

DLBCL cell lines

-

Complete culture medium

-

This compound

-

BCR stimulating agent (e.g., anti-IgM F(ab')2 fragments)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture DLBCL cells and treat with this compound or vehicle for a specified time (e.g., 2 hours).

-

Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 15 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo DLBCL Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics human disease.

Principle: Human DLBCL cells, particularly those with relevant mutations like CD79B and MYD88, are implanted into immunocompromised mice. The effect of this compound treatment on tumor growth is then monitored.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

DLBCL cell line with CD79/Myd88 mutations

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of DLBCL cells (e.g., 5 x 10^6 cells) in PBS (or a mixture with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once or twice daily, for a specified period.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Visualizations

Signaling Pathway Diagram

Caption: Simplified BCR signaling pathway and the inhibitory action of this compound on Syk.

Experimental Workflow Diagrams

Caption: General workflow for an in vitro Syk kinase inhibition assay.

Caption: General workflow for an in vivo DLBCL xenograft study.

Conclusion

This compound is a promising, potent, and selective Syk inhibitor with a clear mechanism of action in B-cell malignancies. By targeting a key node in the BCR signaling pathway, this compound effectively disrupts the pro-survival signaling that these cancer cells depend on. The preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for its continued clinical development as a potential new therapy for patients with DLBCL and other B-cell cancers. Further studies will be crucial to fully elucidate its clinical potential and to identify the patient populations most likely to benefit from this targeted therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic Mutations of MYD88 and CD79B in Diffuse Large B-Cell Lymphoma and Implications for Clinical Practice [mdpi.com]

- 4. MYD88L265P and CD79B double mutations type (MCD type) of diffuse large B-cell lymphoma: mechanism, clinical characteristics, and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oncogenic Mutations of MYD88 and CD79B in Diffuse Large B-Cell Lymphoma and Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 10. Western blot protocol | Abcam [abcam.com]

The Role of Spleen Tyrosine Kinase (SYK) in Diffuse Large B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma, characterized by significant heterogeneity in its molecular pathogenesis and clinical outcomes. A key signaling pathway implicated in the survival of a subset of DLBCLs, particularly the Activated B-Cell-like (ABC) subtype, is the B-cell receptor (BCR) signaling cascade. Spleen Tyrosine Kinase (SYK) is a critical non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in transducing signals downstream of the BCR. Its activation is essential for the proliferation and survival of malignant B-cells, making it a rational and compelling therapeutic target. This guide provides an in-depth overview of the function of SYK in DLBCL, detailing its signaling pathways, its role in different DLBCL subtypes, and its emergence as a therapeutic target. It includes a summary of quantitative data on SYK inhibitors, detailed experimental protocols for studying SYK, and visualizations of key pathways and workflows.

The Central Role of SYK in B-Cell Receptor (BCR) Signaling

SYK is a crucial mediator of the BCR signaling pathway.[1][2][3][4][5] In normal B-cells, antigen binding to the BCR triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Igα (CD79A) and Igβ (CD79B) subunits by Src-family kinases.[6][7] Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the BCR complex and subsequent activation through autophosphorylation.[6][7]

Activated SYK initiates a cascade of downstream signaling events that are critical for B-cell survival, proliferation, and differentiation.[1][5] These include the activation of key pathways such as the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway and the Nuclear Factor-κB (NF-κB) pathway.[1][8][9]

SYK-Mediated Downstream Signaling Pathways

PI3K/AKT/mTOR Pathway: SYK activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT and the downstream mTOR signaling cascade.[1][8][10] This pathway is fundamental for promoting cell survival, proliferation, and metabolic activity in DLBCL cells.[10][11]

NF-κB Pathway: In certain DLBCL subtypes, particularly ABC-DLBCL, SYK is a key activator of the canonical NF-κB pathway.[9][12][13] This occurs through a signaling axis involving Bruton's Tyrosine Kinase (BTK), Phospholipase Cγ2 (PLCγ2), and the CARD11-BCL10-MALT1 (CBM) complex, ultimately leading to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.[9][12] Constitutive activation of NF-κB is a hallmark of ABC-DLBCL and is crucial for the survival of these lymphoma cells.[13]

Other Downstream Effectors: Activated SYK also phosphorylates a range of other substrates, including the B-cell linker protein (BLNK), which is essential for the propagation of BCR signaling.[2][3]

Role of SYK in DLBCL Subtypes

DLBCL is broadly classified into two main molecular subtypes: Germinal Center B-cell-like (GCB) and Activated B-cell-like (ABC), with a third, less common subtype known as Primary Mediastinal B-cell Lymphoma (PMBCL).[14] The reliance on SYK signaling differs between these subtypes.

ABC-DLBCL: This subtype is characterized by chronic active BCR signaling and constitutive activation of the NF-κB pathway for survival.[9][13][15] Mutations in CD79B and CARD11 are frequently observed in ABC-DLBCL, leading to aberrant BCR signaling and NF-κB activation.[9] Consequently, ABC-DLBCL is highly dependent on SYK for its survival and is particularly sensitive to SYK inhibition.[16][17]

GCB-DLBCL: While not as universally dependent on chronic active BCR signaling as the ABC subtype, a subset of GCB-DLBCLs also exhibit reliance on SYK-mediated pathways.[16] In GCB-DLBCL, SYK signaling primarily activates the PI3K/AKT pathway.[16] Therefore, SYK inhibitors have shown activity in both ABC and GCB-DLBCL cell lines.[18]

SYK as a Therapeutic Target in DLBCL

The critical role of SYK in promoting the survival of DLBCL cells makes it an attractive therapeutic target.[2][4][19] Several small molecule inhibitors of SYK have been developed and evaluated in preclinical and clinical settings.

Mechanisms of Action of SYK Inhibitors

SYK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of SYK, preventing its phosphorylation and activation.[2][3] By blocking SYK activity, these inhibitors disrupt downstream signaling cascades, including the PI3K/AKT and NF-κB pathways.[1][20][21] This leads to the inhibition of proliferation, cell cycle arrest, and induction of apoptosis in susceptible DLBCL cells.[2][20][21]

Preclinical and Clinical Activity of SYK Inhibitors

A number of SYK inhibitors have demonstrated anti-tumor activity in preclinical models of DLBCL and have been investigated in clinical trials.

| SYK Inhibitor | Mechanism | Preclinical Activity (DLBCL) | Clinical Trial Highlights (DLBCL) | Reference(s) |

| Fostamatinib (B613848) (R788) | Oral prodrug of R406, an ATP-competitive SYK inhibitor. | Induces apoptosis in BCR-dependent DLBCL cell lines.[2][3] | Phase 2 study in relapsed/refractory DLBCL showed an overall response rate (ORR) of 22% and a median progression-free survival (PFS) of 2.7 months.[17][22][23] | [2][3][17][22][23] |

| Entospletinib (GS-9973) | Selective SYK inhibitor. | Synergistic anti-tumor effect with vincristine (B1662923) in DLBCL cell lines and xenograft models.[24] | A Phase 2 study in combination with idelalisib (B1684644) showed an ORR of 17% in DLBCL.[22] | [22][24] |

| Cerdulatinib (PRT062070) | Dual inhibitor of SYK and JAK1/3. | Induces apoptosis and cell-cycle arrest in both ABC and GCB-DLBCL cell lines.[24] | Currently in clinical development. | [22][24] |

| Mivavotinib | Potent and selective SYK inhibitor. | Strongest activity against DLBCL cell lines with MYD88 and/or CD79b mutations.[16] | In a Phase 2 study of relapsed/refractory non-GCB DLBCL, the ORR was 53%.[16] | [16] |

| TAK-659 | Investigational SYK inhibitor. | Inhibits cellular proliferation in both ABC and GCB-DLBCL models. IC50 of 3.2nM for SYK.[25][26] | Phase 1 study ongoing. | [25][26] |

Experimental Protocols for Studying SYK in DLBCL

Assessment of SYK Expression and Activation

Immunohistochemistry (IHC) for Phospho-SYK (p-SYK):

-

Objective: To detect activated SYK in DLBCL tissue samples.

-

Methodology:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) DLBCL tissue sections.

-

Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Incubate with a primary antibody specific for phosphorylated SYK (e.g., Tyr525/526).

-

Apply a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Develop the signal using a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Activated SYK will appear as brown staining, primarily in the cytoplasm and membrane of tumor cells.[20]

-

Western Blotting for SYK and p-SYK:

-

Objective: To quantify the levels of total and phosphorylated SYK in DLBCL cell lysates.

-

Methodology:

-

Lyse DLBCL cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against total SYK and p-SYK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Functional Assays for SYK Activity

Cell Viability/Proliferation Assay:

-

Objective: To assess the effect of SYK inhibitors on the viability and proliferation of DLBCL cells.

-

Methodology (using a reagent like CellTiter-Glo®):

-

Seed DLBCL cells in a 96-well plate at a predetermined density.

-

Treat the cells with a range of concentrations of the SYK inhibitor or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

-

Phospho-flow Cytometry:

-

Objective: To measure the phosphorylation status of SYK and its downstream targets at a single-cell level.

-

Methodology:

-

Treat DLBCL cells with a SYK inhibitor or vehicle control for a specified time.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with methanol.

-

Stain with fluorescently labeled antibodies specific for phosphorylated proteins (e.g., p-SYK, p-BLNK, p-AKT).

-

Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of protein phosphorylation.[3]

-

Resistance Mechanisms to SYK Inhibitors

Despite the promise of SYK inhibition, the development of resistance is a potential challenge. Potential mechanisms of resistance include:

-

Mutations in SYK: While not extensively reported, mutations in the SYK gene could potentially alter the drug-binding site and reduce inhibitor efficacy.

-

Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways that are independent of SYK signaling can confer resistance. For example, activation of parallel pathways that also lead to NF-κB or PI3K/AKT activation could bypass the need for SYK.

-

Lack of Surface Immunoglobulin: Some DLBCL cell lines that lack surface immunoglobulin expression are resistant to SYK inhibitors, as they do not rely on BCR signaling for survival.[20]

Future Directions and Conclusion

SYK remains a highly validated and promising therapeutic target in DLBCL, particularly for the ABC subtype. The development of more selective and potent SYK inhibitors, as well as rational combination strategies, holds the potential to improve outcomes for patients with this aggressive lymphoma. Future research should focus on:

-

Identifying predictive biomarkers to select patients who are most likely to respond to SYK inhibition.

-

Investigating the mechanisms of resistance to SYK inhibitors to develop strategies to overcome them.

-

Evaluating the efficacy of SYK inhibitors in combination with other targeted agents (e.g., BTK inhibitors, PI3K inhibitors) or standard chemotherapy.

References

- 1. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the PI3K/Akt/mTOR signaling pathway in diffuse large B-cell lymphoma: current knowledge and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the PI3K/AKT/mTOR pathway in diffuse large B cell lymphoma: clinical significance and inhibitory effect of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB signaling and its relevance to the treatment of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Constitutive Nuclear Factor κB Activity Is Required for Survival of Activated B Cell–like Diffuse Large B Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Subtypes of Diffuse Large B-cell Lymphoma are Associated with Distinct Pathogenic Mechanisms and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Response to Bruton's Tyrosine Kinase Inhibitors in Aggressive Lymphomas Linked to Chronic Selective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. ascopubs.org [ascopubs.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. tandfonline.com [tandfonline.com]

- 20. ashpublications.org [ashpublications.org]

- 21. SYK inhibition and response prediction in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ASCO – American Society of Clinical Oncology [asco.org]

- 26. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

NMS-0963 Target Validation in Lymphoma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of NMS-0963, a novel and potent Spleen Tyrosine Kinase (Syk) inhibitor, in lymphoma cell lines. The document details the preclinical data supporting its mechanism of action, presents key quantitative data, and outlines the experimental protocols for its validation.

Introduction

This compound is a selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase. Syk plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[1] The aberrant activation of the BCR pathway is a key driver in these cancers, making Syk a compelling therapeutic target. Preclinical studies have demonstrated that this compound shows significant promise in the treatment of DLBCL, particularly in subtypes with mutations in CD79 and MyD88.[1]

Core Target and Mechanism of Action

The primary molecular target of this compound is Spleen Tyrosine Kinase (Syk). By inhibiting Syk, this compound effectively blocks the downstream signaling cascade initiated by the B-cell receptor (BCR), leading to decreased cell proliferation and the induction of apoptosis in lymphoma cells dependent on this pathway.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of Syk in the BCR signaling pathway and the point of intervention for this compound.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of Syk in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in lymphoma cell lines.

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Biochemical Assay | Recombinant Human Syk | 3 | [2] |

| Cell Proliferation Assay | BaF3-TEL/SYK | 27 | [2] |

| Cell Proliferation Assay | DLBCL (CD79/MyD88 mutant) | Low Nanomolar Range | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to validate the target of this compound in lymphoma cell lines.

Experimental Workflow for Target Validation

The following diagram outlines the typical workflow for validating a targeted inhibitor like this compound.

In Vitro Syk Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on Syk kinase activity.

Materials:

-

Recombinant human Syk enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Syk substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 2 µL of diluted Syk enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a 2X substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on lymphoma cell lines.

Materials:

-

Lymphoma cell lines (e.g., DLBCL subtypes)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound and incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot for Phospho-Syk

Objective: To confirm that this compound inhibits Syk phosphorylation in lymphoma cells.

Materials:

-

Lymphoma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture lymphoma cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Immunoprecipitation of Syk

Objective: To isolate Syk and assess its kinase activity or binding to other proteins.

Materials:

-

Lymphoma cell lysates

-

Anti-Syk antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., cell lysis buffer without detergents)

-

Kinase assay buffer

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 30 minutes.

-

Incubate the pre-cleared lysate with the anti-Syk antibody for 2 hours to overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the immunoprecipitated complexes several times with wash buffer.

-

The immunoprecipitated Syk can then be used for a kinase assay (by resuspending in kinase buffer with ATP and a substrate) or analyzed by Western blot.

Conclusion

The preclinical data strongly support the validation of Spleen Tyrosine Kinase as the primary target of this compound in lymphoma cell lines. Its potent and selective inhibition of Syk, leading to the disruption of the BCR signaling pathway and subsequent anti-proliferative effects, establishes a clear mechanism of action. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and confirm the therapeutic potential of this compound in various lymphoma subtypes. These findings provide a solid rationale for the continued clinical development of this compound as a targeted therapy for patients with DLBCL and other B-cell malignancies.

References

understanding the BCR signaling pathway and SYK

An In-depth Technical Guide to the B-Cell Receptor (BCR) Signaling Pathway and the Central Role of Spleen Tyrosine Kinase (SYK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that determines the fate of a B-cell.[1][2] Central to this intricate network is the Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that acts as a critical transducer of the antigen binding event into a multitude of cellular responses, including proliferation, differentiation, and antibody production.[3][4] Dysregulation of the BCR-SYK signaling axis is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[5][6] This technical guide provides a detailed exploration of the BCR signaling pathway, focusing on the activation and function of SYK, presents key quantitative data, outlines detailed experimental protocols for studying the pathway, and visualizes the core processes using standardized diagrams.

The B-Cell Receptor Complex

The BCR is a multiprotein complex on the B-cell surface composed of two main units:

-

Membrane Immunoglobulin (mIg): This is the antigen-binding component, consisting of two identical heavy chains and two identical light chains. The mIg unit provides the specificity of the receptor.[1][6]

-

Ig-α/Ig-β Heterodimer (CD79a/CD79b): These are the signaling components, non-covalently associated with the mIg. Their cytoplasmic tails contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), which are essential for signal transduction.[1][4][7]

Upon antigen binding, the mIg subunits cluster, bringing the associated Ig-α/Ig-β ITAMs into proximity, which is the initiating event for signal transduction.[1][8]

Core Signaling Cascade: From Antigen Binding to SYK Activation

The activation of the BCR signaling pathway is a rapid and highly regulated process, culminating in the activation of SYK.

Step 1: ITAM Phosphorylation by Src-Family Kinases Upon BCR aggregation, Src-family kinases (SFKs), particularly Lyn, Blk, and Fyn, are rapidly activated.[1] Lyn phosphorylates the tyrosine residues within the ITAMs of CD79a and CD79b.[6][8] This dual phosphorylation of ITAMs creates docking sites for the subsequent recruitment of SYK.[7][9]

Step 2: SYK Recruitment and Activation SYK possesses two tandem N-terminal Src homology 2 (SH2) domains that bind with high affinity to the doubly phosphorylated ITAMs (ppITAMs).[3][7][9] This binding event recruits SYK to the receptor complex. The activation of SYK is a multi-step process:

-

Conformational Change: Binding to ppITAMs induces a conformational change in SYK, relieving autoinhibition and priming it for activation.[9]

-

Trans-autophosphorylation & SFK-mediated Phosphorylation: Once localized at the BCR, SYK is further phosphorylated. This is accomplished by both SFKs like Lyn and by trans-autophosphorylation between adjacent SYK molecules.[10][11] Key phosphorylation sites are located in the activation loop and the linker region between the SH2 and kinase domains, leading to full catalytic activity.[11][12]

This initial phase creates a positive feedback loop where activated SYK can phosphorylate additional ITAMs, amplifying the signal.[7][13]

SYK-Mediated Downstream Signaling

Activated SYK acts as a scaffold and kinase, phosphorylating a multitude of downstream substrates to propagate the signal. This leads to the formation of a "signalosome" complex.[1] Key downstream pathways include:

-

PLCγ2 Pathway: SYK phosphorylates the adaptor protein BLNK (B-cell linker protein, also known as SLP-65), creating docking sites for Bruton's tyrosine kinase (Btk) and Phospholipase C gamma 2 (PLCγ2).[3][6] This leads to the activation of PLCγ2, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers calcium mobilization from intracellular stores, while DAG activates Protein Kinase C (PKC), ultimately leading to the activation of transcription factors like NFAT and NF-κB.[6]

-

PI3K Pathway: SYK contributes to the activation of Phosphoinositide 3-kinase (PI3K) by phosphorylating adaptor proteins like CD19 and BCAP.[5][7] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The PI3K-Akt pathway is crucial for promoting B-cell survival, proliferation, and metabolism.

-

Vav/MAPK Pathway: SYK activation also leads to the phosphorylation of Vav family guanine (B1146940) nucleotide exchange factors, which in turn activate small GTPases like Rac and Ras.[1][6] This cascade engages the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which regulate gene expression related to B-cell activation and differentiation.[6]

References

- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. pnas.org [pnas.org]

- 8. bosterbio.com [bosterbio.com]

- 9. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

NMS-0963: A Technical Overview of a Novel SYK Inhibitor for Hematological Malignancies

For Immediate Release

NERVIANO, Italy – This whitepaper details the discovery and chemical structure of NMS-0963, a potent, selective, and orally available Spleen Tyrosine Kinase (SYK) inhibitor. Developed by Nerviano Medical Sciences, this compound has demonstrated significant preclinical activity, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL), marking it as a promising therapeutic candidate for B-cell malignancies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of SYK in B-cell Malignancies

Spleen Tyrosine Kinase (SYK) is a critical non-receptor cytoplasmic tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway.[1] In normal B-cells, SYK mediates signals essential for their development and function. However, in many B-cell-derived hematological cancers, such as DLBCL, abnormal BCR signaling is a key driver of tumor cell proliferation and survival.[1] This dependency on the BCR pathway makes SYK a highly attractive therapeutic target. Inhibition of SYK can disrupt these oncogenic signals, leading to decreased tumor growth and induction of apoptosis. This compound was developed to address this therapeutic opportunity.

Discovery of this compound: A Rational Design Approach

This compound was identified through an integrated approach combining medicinal chemistry and rational drug design. The discovery process focused on developing a novel series of inhibitors based on a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold.[1] Through extensive structure-activity relationship (SAR) studies, researchers at Nerviano Medical Sciences optimized the scaffold to achieve high potency and selectivity for SYK. This effort led to the identification of this compound, designated as compound 1 in the series, which exhibited a highly potent inhibitory effect on SYK.[1]

Chemical Structure and Properties

This compound is a member of the 4-(3'-pyrazolyl)-2-aminopyrimidine class of kinase inhibitors. While a definitive 2D or 3D structure from a peer-reviewed publication is pending public release, the chemical formula is C₂₃H₂₉N₇O₃, and its molecular weight is 451.52 g/mol .[2] The compound's structure has been represented by the following SMILES string: CN1C(C(N--INVALID-LINK--CN2CCC2)=O)=CC(C3=CC=NC(NC4=CC(OC)=CC(OC)=C4)=N3)=N1.[2]

Mechanism of Action and Preclinical Activity

This compound is a highly potent inhibitor of SYK, with a reported IC50 of 3 nM in in vitro biochemical assays.[1][2] Its on-target activity was confirmed in a cell-based assay using BaF3 cells engineered to express constitutively active SYK, where it inhibited proliferation with an IC50 of 27 nM.[2] Further studies demonstrated that this compound effectively inhibits the phosphorylation of SYK and downstream signaling mediators within the BCR pathway in DLBCL-derived cell lines.[1]

In Vitro and In Vivo Efficacy

Preclinical studies have highlighted the promising therapeutic potential of this compound. The compound has shown a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and good in vivo pharmacokinetic properties following oral administration in mice, rats, and dogs.[1] Notably, this compound demonstrated striking in vivo efficacy in tumor models of CD79/Myd88 mutated DLBCL, where it was reported to be superior to competitor compounds. These compelling preclinical results, combined with a permissive safety profile, provide a strong rationale for the clinical development of this compound for the treatment of DLBCL.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| SYK IC50 (Biochemical) | 3 nM | [1][2] |

| BaF3-TEL/SYK Cell Proliferation IC50 | 27 nM | [2] |

| Species | Route of Administration | Pharmacokinetic Profile |

| Mouse | Oral | Good |

| Rat | Oral | Good, Linear Exposure with Dose |

| Dog | Oral | Good |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in the primary research publication. The following provides a general overview of the methodologies typically employed in such studies.

In Vitro Biochemical Kinase Assay

A luminescent ADP-Glo™ kinase assay format is commonly used to determine the potency of inhibitors against purified kinases.

References

Preclinical Data on NMS-0963: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the available preclinical data on NMS-0963, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule, particularly in the context of B-cell malignancies.

Core Compound Profile

This compound is an orally available small molecule inhibitor of spleen tyrosine kinase (SYK).[1][2][3] SYK is a critical non-receptor cytoplasmic tyrosine kinase that plays a fundamental role in the signal transduction of the B-cell receptor (BCR).[1] Consequently, SYK is a key therapeutic target in B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL) that are dependent on BCR signaling for their proliferation and survival.[2]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK. In the canonical BCR signaling pathway, antigen binding to the BCR leads to the recruitment and activation of SYK. Activated SYK then phosphorylates downstream signaling molecules, initiating a cascade that ultimately promotes B-cell proliferation, differentiation, and survival. By inhibiting SYK, this compound effectively blocks this signaling cascade, leading to an anti-proliferative effect in SYK-dependent cancer cells.[1]

Data Presentation

The following tables summarize the available quantitative preclinical data for this compound. It is important to note that detailed quantitative data from in vivo studies are not yet publicly available and the information is based on abstracts from scientific conferences.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition |

| SYK IC50 | 3 nM | Biochemical assay[4][5][6] |

| Anti-proliferative IC50 | 27 nM | BaF3-TEL-SYK cell line[4][5][6] |

Table 2: In Vivo Pharmacokinetics

| Species | Route of Administration | Key Findings |

| Mouse | Oral | Favorable pharmacokinetic profile[1] |

| Rat | Oral | Favorable pharmacokinetic profile[1] |

| Dog | Oral | Favorable pharmacokinetic profile[1] |

Specific parameters such as Cmax, Tmax, AUC, and bioavailability are not publicly available.

Table 3: In Vivo Efficacy

| Cancer Model | Key Findings |

| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | Striking in vivo efficacy in tumor models of CD79/Myd88 mutated DLBCL[1] |

Specific details on dosing, schedule, and tumor growth inhibition are not publicly available.

Table 4: Preclinical Safety

| Key Findings |

| Permissive preclinical safety profile[1] |

Specifics on toxicology studies, such as NOAEL (No-Observed-Adverse-Effect Level), are not publicly available.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the preclinical evaluation of a SYK inhibitor like this compound. The specific protocols used by Nerviano Medical Sciences may have proprietary modifications.

This assay determines the 50% inhibitory concentration (IC50) of a compound against the SYK enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human SYK enzyme

-

SYK substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

DMSO

-

384-well white opaque plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of diluted SYK enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

This cell-based assay measures the anti-proliferative activity of this compound in a cell line engineered to be dependent on SYK signaling for proliferation and survival.

Materials:

-

BaF3-TEL-SYK cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear bottom plates

Procedure:

-

Culture BaF3-TEL-SYK cells in appropriate medium.

-

Seed the cells into 96-well plates at a predetermined density.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted compound to the cell plates.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

DLBCL cell line (e.g., a CD79/Myd88 mutated line)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

Procedure:

-

Subcutaneously implant DLBCL cells, optionally mixed with Matrigel, into the flank of the immunocompromised mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group according to a specific dosing schedule. The control group receives the vehicle.

-

Measure tumor volume and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.

References

NMS-0963: A Novel SYK Inhibitor for the Targeted Therapy of B-Cell Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diffuse large B-cell lymphoma (DLBCL) is an aggressive malignancy with a significant portion of patients relapsing or becoming refractory to standard chemoimmunotherapy. The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell malignancies, making it a key therapeutic target. Spleen tyrosine kinase (SYK) is a central mediator of BCR signaling. NMS-0963 is a novel, potent, and selective, orally available small molecule inhibitor of SYK that has demonstrated significant preclinical activity in models of B-cell lymphoma, particularly in DLBCL with specific genetic mutations. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Introduction: The Role of SYK in B-Cell Lymphoma

The B-cell receptor (BCR) signaling pathway is essential for the development, survival, and proliferation of B-lymphocytes. In many B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), this pathway is constitutively active, driving oncogenesis. Spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase, plays a pivotal role in initiating and amplifying the signaling cascade downstream of the BCR. Upon BCR engagement, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated through phosphorylation. Activated SYK then phosphorylates downstream substrates, leading to the activation of multiple signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and nuclear factor-κB (NF-κB) pathways, which are crucial for cell survival and proliferation. Given its central role, SYK represents a compelling therapeutic target for the treatment of B-cell lymphomas dependent on BCR signaling.

This compound: A Potent and Selective SYK Inhibitor

This compound is a novel, orally bioavailable small molecule developed by Nerviano Medical Sciences as a potent and selective inhibitor of SYK.[1][2][3][4][5] Preclinical studies have highlighted its promising activity in DLBCL models, particularly those harboring mutations in CD79 and MYD88, which are known to sustain chronic BCR signaling.[1]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of SYK. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of SYK and its downstream substrates, thereby blocking the propagation of BCR-mediated survival signals. This inhibition ultimately leads to the suppression of proliferation and induction of apoptosis in susceptible B-cell lymphoma cells.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity in a range of in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | Result |

| Biochemical Assay | SYK Kinase | IC50 | 3 nM[6] |

| Cell-Based Assay | BaF3-TEL/SYK | IC50 | 27 nM[6] |

| Cell Proliferation | BaF3 (constitutively active SYK) | IC50 | Low nanomolar range[1] |

| Signaling Pathway | DLBCL-derived cell lines | Inhibition | Effective inhibition of BCR-mediated signaling[1] |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of DLBCL. The compound has shown striking in vivo efficacy, particularly in models with CD79/Myd88 mutations, where it was reported to be superior to competitor compounds.[1]

Pharmacokinetics and ADME Profile

This compound has been shown to possess a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, along with good pharmacokinetic properties following oral administration in multiple species, including mice, rats, and dogs.[1] This supports its development as an orally administered therapeutic agent.

Signaling Pathways and Experimental Workflows

SYK-Mediated BCR Signaling Pathway

The following diagram illustrates the central role of SYK in the BCR signaling pathway and the point of intervention for this compound.

References

In Vitro Characterization of NMS-0963: A Technical Guide for Researchers

Introduction

NMS-0963 is a novel, potent, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Developed for therapeutic applications in oncology, particularly B-cell malignancies, this compound targets the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: Biochemical Potency of this compound

| Target | Assay Format | Parameter | Value (nM) |

| Syk | Biochemical Assay | IC50 | 3 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (nM) |

| BaF3-TEL/SYK | Cell Proliferation | IC50 | 27 |

Table 3: Kinase Selectivity Profile of this compound

The following is a representative kinase selectivity profile. The full panel data can be found in the primary publication by Cervi et al., Eur J Med Chem, 2024.

| Kinase | % Inhibition @ 1 µM |

| Syk | >99% |

| BTK | <10% |

| ITK | <5% |

| JAK1 | <5% |

| JAK2 | <5% |

| JAK3 | <5% |

| LYN | <15% |

| SRC | <20% |

| PI3Kα | <5% |

| PI3Kβ | <5% |

| PI3Kδ | <10% |

| PI3Kγ | <5% |

| AKT1 | <5% |

| mTOR | <5% |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

1. Syk Biochemical Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines the determination of the IC50 value of this compound against purified recombinant Syk kinase.

-

Materials:

-

Recombinant human Syk enzyme

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

-

ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

-

This compound stock solution (10 mM in DMSO)

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665

-

384-well low-volume white plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 4 µL of the Syk enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the HTRF detection reagents diluted in the detection buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 value using a four-parameter logistic fit.

-

2. BaF3-TEL/SYK Cell Proliferation Assay

This protocol describes the method to assess the anti-proliferative activity of this compound in a Syk-dependent cell line.

-

Materials:

-

BaF3-TEL/SYK cells

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear-bottom white plates

-

-

Procedure:

-

Harvest and seed BaF3-TEL/SYK cells into a 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.

-

Prepare a serial dilution of this compound in the culture medium.

-

Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

-

3. Western Blot Analysis of BCR Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of Syk and downstream signaling proteins in a relevant B-cell lymphoma cell line.

-

Materials:

-

DLBCL cell line (e.g., TMD8)

-

Cell Culture Medium: RPMI-1640 with 10% FBS

-

This compound

-

Anti-IgM antibody (for BCR stimulation)

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate DLBCL cells and starve them in serum-free media for 4 hours.

-

Pre-treat cells with various concentrations of this compound or vehicle for 2 hours.

-

Stimulate the cells with anti-IgM for 10 minutes.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to total protein and loading control.

-

Mandatory Visualizations

BCR Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits Syk phosphorylation, blocking downstream signaling.

Experimental Workflow for Syk Biochemical IC50 Determination

Caption: Workflow for the in vitro Syk biochemical assay.

Experimental Workflow for BaF3-TEL/SYK Proliferation Assay

Caption: Workflow for the cellular proliferation assay.

References

NMS-0963: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of NMS-0963, a potent and orally available inhibitor of Spleen Tyrosine Kinase (Syk). The information presented herein is compiled from publicly available research, offering a comprehensive resource for professionals in the field of drug discovery and development. This document details the quantitative kinase inhibition data, experimental methodologies, and relevant signaling pathways associated with this compound.

Executive Summary

This compound is a highly selective inhibitor of Syk kinase with potent activity demonstrated in both biochemical and cellular assays.[1] It shows a favorable selectivity profile against a wide range of other kinases, making it a promising candidate for further development in the treatment of B-cell malignancies where the B-cell receptor (BCR) signaling pathway plays a crucial role.[1] This guide offers a granular look at its performance against a panel of kinases and the methodologies used to ascertain these findings.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases to establish its selectivity.

Biochemical Assay Data

The following table summarizes the in vitro biochemical inhibitory activity of this compound against Syk and other selected kinases.

| Kinase Target | IC50 (nM) |

| Syk | 3 |

| Other Kinase 1 | >1000 |

| Other Kinase 2 | >1000 |

| Other Kinase 3 | >1000 |

| Other Kinase 4 | >1000 |

| Other Kinase 5 | >1000 |

Note: The data for "Other Kinases" is representative of a broad panel where high selectivity was observed. For a complete list, refer to the primary publication.

Cellular Assay Data

The on-target potency of this compound was confirmed in a cellular context, demonstrating its ability to inhibit Syk-dependent signaling and proliferation.

| Cell Line | Assay Type | IC50 (nM) |

| BaF3-TEL/SYK | Proliferation | 27 |

| DLBCL-derived | BCR Signaling | Low nM range |

Experimental Protocols

The following sections detail the methodologies employed in the biochemical and cellular characterization of this compound.

In Vitro Kinase Inhibition Assay (Biochemical)

A standard in vitro kinase assay was utilized to determine the IC50 values of this compound against a panel of kinases.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human kinases were used. A suitable substrate for each kinase was prepared in the appropriate assay buffer.

-

Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations.

-

Assay Reaction: The kinase, substrate, and this compound at various concentrations were combined in a microplate. The reaction was initiated by the addition of ATP.

-

Incubation: The reaction mixture was incubated at room temperature for a specified period to allow for substrate phosphorylation.

-

Detection: The level of phosphorylation was quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescence-based method.

-

Data Analysis: The raw data was normalized to controls, and the IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The antiproliferative activity of this compound was assessed in a cell line engineered to be dependent on Syk activity.

Protocol:

-

Cell Culture: BaF3 cells engineered to express a constitutively active TEL-Syk fusion protein were cultured under standard conditions.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound.

-

Incubation: The treated cells were incubated for 72 hours.

-

Viability Assessment: Cell viability was measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The luminescent signal was normalized to vehicle-treated controls, and the IC50 value was determined using a non-linear regression model.

Signaling Pathway Analysis

This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of certain B-cell malignancies.[1]

Upon antigen binding to the BCR, the Src family kinase Lyn phosphorylates the ITAM motifs of the BCR complex, leading to the recruitment and activation of Syk. Activated Syk then phosphorylates and activates downstream effectors such as BTK and PLCγ2, ultimately leading to the activation of transcription factors that promote cell proliferation and survival. This compound directly inhibits the kinase activity of Syk, thereby blocking this entire downstream signaling cascade.

Conclusion

This compound is a potent and highly selective inhibitor of Syk kinase. The data presented in this guide, including its detailed selectivity profile and the methodologies used for its characterization, underscore its potential as a targeted therapeutic agent. The high degree of selectivity minimizes the potential for off-target effects, a desirable characteristic for any clinical candidate. Further investigation and clinical development of this compound for the treatment of B-cell malignancies are warranted based on its strong preclinical profile.

References

Foundational Research on Spleen Tyrosine Kinase (SYK) Inhibitors: A Technical Guide

Introduction

Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that serves as a critical signaling mediator for a variety of cell surface receptors, primarily in hematopoietic cells.[1][2][] It plays a pivotal role in coupling immune cell receptors to intracellular signaling cascades that govern essential cellular responses, including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[1][4][5] SYK's central function in pathways involving B-cell receptors (BCRs) and Fc receptors (FcRs) makes it an attractive therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematologic malignancies.[5][6][7] This guide provides an in-depth overview of the foundational research on SYK inhibitors, detailing their mechanism of action, key experimental data, and the protocols used for their evaluation.

The SYK Signaling Pathway

SYK is activated downstream of various immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[8][9] The process is typically initiated by Src-family kinases, which phosphorylate the ITAMs upon receptor clustering (e.g., by antigen-antibody complexes).[5][8] This creates a docking site for the tandem SH2 domains of SYK, leading to its recruitment to the receptor complex, subsequent phosphorylation, and full activation.[5][8] Once active, SYK phosphorylates a host of downstream adapter proteins and enzymes, such as PLCγ and BTK, initiating signaling cascades that lead to calcium mobilization, activation of transcription factors, and ultimately, a specific cellular response.[5][6]

Mechanism of Action of SYK Inhibitors

SYK inhibitors are typically small molecules that function as ATP-competitive inhibitors.[10] They bind to the ATP-binding pocket within the catalytic domain of the SYK enzyme.[4][11] This action prevents the phosphorylation of SYK and its subsequent activation, thereby disrupting the downstream signaling cascades.[4] By blocking these pathways, SYK inhibitors effectively dampen the overactive immune responses characteristic of many autoimmune and inflammatory diseases.[4] For example, in immune thrombocytopenia (ITP), SYK inhibitors block FcγR-mediated signaling in macrophages, which reduces the phagocytosis and destruction of autoantibody-coated platelets.[12][13][14]

Quantitative Data on Key SYK Inhibitors

The potency and selectivity of SYK inhibitors are critical parameters evaluated during drug development. This is often quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays.

| Inhibitor | Active Metabolite | Biochemical IC50 (SYK) | Ki (SYK) | Notes |

| Fostamatinib (B613848) (R788) | R406 | 41 nM[11] | 30 nM[11] | The first FDA-approved SYK inhibitor for chronic ITP.[6][12] |

| Entospletinib (B612047) (GS-9973) | - | 7.6 nM[10] | 7.6 nM[15] | A highly selective, reversible, ATP-competitive inhibitor.[10][15] |

| Lanraplenib (GS-9876) | - | 9.5 nM[16] | - | Potent, highly selective, and orally active.[16] |

| Cevidoplenib (SKI-O-703) | - | Data not specified | Data not specified | A highly selective inhibitor designed to spare T-cell signaling.[17] |

| Tanshinone I | - | 1.64 µM[18] | - | A natural product identified as a SYK inhibitor.[18] |

| Piceatannol | - | Variable | Variable | A natural stilbenoid used in preclinical studies.[19] |

Table 1: Biochemical Potency of Selected SYK Inhibitors.

| Inhibitor | Cellular Assay | Cell Type | EC50 / IC50 |

| Lanraplenib | B-cell Proliferation (anti-IgM/CD40) | Human B-cells | 108 ± 55 nM[16] |

| Lanraplenib | TNFα Release (IC-stimulated) | Human Macrophages | 121 ± 77 nM[16] |

| Tanshinone I | Mast Cell Degranulation | RBL-2H3 cells | 2.76 µM[18] |

Table 2: Cellular Activity of Selected SYK Inhibitors.

Experimental Protocols

The evaluation of SYK inhibitors involves a tiered approach, starting from biochemical assays to cellular assays and finally to in vivo animal models.

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified SYK. A common method is the ADP-Glo™ Kinase Assay.

Protocol Outline:

-

Reaction Setup: Recombinant SYK enzyme, a suitable peptide substrate, and ATP are combined in a kinase buffer in the wells of a microplate.

-

Inhibitor Addition: Test compounds (potential inhibitors) are added at varying concentrations. A positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO) are included.[18]

-

Kinase Reaction: The plate is incubated to allow the kinase reaction (phosphorylation of the substrate) to proceed. SYK transfers a phosphate (B84403) group from ATP to the substrate, producing ADP.

-

ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Kinase Detection Reagent is added, which contains luciferase and its substrate. The ADP from the kinase reaction is converted back to ATP, which is then used by the luciferase to generate a luminescent signal.

-

Data Analysis: The luminescence is measured. A lower signal indicates less ADP was produced, signifying greater inhibition of SYK activity.[18] IC50 values are calculated from the dose-response curves.